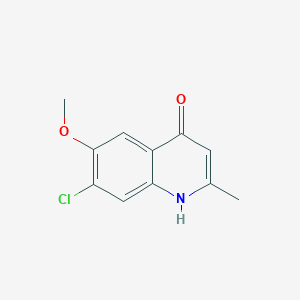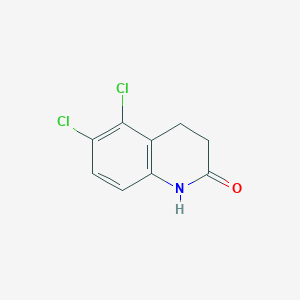
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is a heterocyclic compound that features a dihydroisoquinoline core with a methyl group at the 4-position and a pyridinyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylacetonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the dihydroisoquinoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the pyridinyl group.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-(pyridin-3-yl)-3,4-dihydroisoquinoline
- 4-Methyl-1-(pyridin-2-yl)-3,4-dihydroisoquinoline
- 4-Methyl-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
87870-23-3 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
SBLRJKQEJDVVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)







